N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)14-8-12-15-13(16-17-12)11-6-4-10(3)5-7-11/h4-7,9,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSNFJUNZPHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step involves the substitution of the oxadiazole ring with a 4-methylphenyl group, which can be achieved using electrophilic aromatic substitution reactions.
Attachment of the propanamine moiety:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring or the phenyl ring are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique chemical properties make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive agent with applications in the development of new drugs and therapeutic agents. It has been studied for its antimicrobial, antifungal, and anticancer activities.
Medicine: Research has indicated that the compound may have potential as a therapeutic agent for the treatment of various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine can be compared with other similar compounds, such as:
N-{[3-phenyl-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine: This compound has a similar structure but lacks the 4-methyl group on the phenyl ring. The presence of the methyl group in this compound may impart different chemical and biological properties.
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine: This compound has a chlorine atom instead of a methyl group on the phenyl ring. The substitution pattern can affect the compound’s reactivity and biological activity.
N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine: The presence of a nitro group on the phenyl ring can significantly alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
